U-46619
Overview
Description
U-46619 is a complex organic compound belonging to the class of prostaglandins and related compounds . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its intricate structure, which includes a bicyclic ring system and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-46619 typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
U-46619 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can produce a fully saturated compound .
Scientific Research Applications
Chemistry
In chemistry, U-46619 is used as a model compound to study the reactivity and stereochemistry of prostaglandins. It is also employed in the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its role in various physiological processes, including inflammation and pain signaling. It is also used to investigate the biosynthesis and metabolism of prostaglandins .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic properties. It is also studied for its role in cardiovascular health .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of U-46619 involves its interaction with specific receptors and enzymes in the body. It acts on prostaglandin receptors, leading to the activation of various signaling pathways that mediate inflammation, pain, and other physiological responses . The molecular targets include cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin H2: Another prostaglandin with a similar structure but different functional groups.
Prostaglandin E2: Known for its role in inflammation and pain, with a different side chain structure.
Prostaglandin F2α: Involved in reproductive processes, with a different hydroxyl group arrangement.
Uniqueness
U-46619 is unique due to its specific hydroxyl group placement and the presence of a bicyclic ring system. This structural uniqueness contributes to its distinct reactivity and biological activity compared to other prostaglandins .
Properties
IUPAC Name |
7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANGKSBLPMBTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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